molecular formula C19H23N3O6S2 B2462017 N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-09-3

N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2462017
CAS No.: 869072-09-3
M. Wt: 453.53
InChI Key: SHDSTAJSMAGNMW-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic small molecule featuring an oxalamide core, a structure of significant interest in medicinal chemistry and chemical biology. This compound is designed for research purposes to investigate targeted protein degradation, a pioneering therapeutic strategy. The molecule's structure incorporates a 4-methoxybenzyl group and a complex 1,3-oxazinan-2-yl moiety linked via a sulfonyl group to a thiophene ring, making it a valuable chemical probe for studying novel biological pathways. Oxalamide-based compounds have demonstrated substantial potential in life sciences research. Structurally similar molecules are being explored as molecular glue degraders (MGDs) for their ability to induce the targeted degradation of specific proteins, such as the proto-oncogene VAV1 . The degradation of VAV1, a key regulator in immune cell receptor signaling, holds promise for research into autoimmune disorders, inflammatory diseases, and oncology . Furthermore, the integration of the thiophene heterocycle, a common active substructure in agrochemicals, suggests potential parallel applications in plant science for investigating novel fungicidal activities . Researchers can utilize this compound to study the structure-activity relationships of degraders and explore new mechanisms of action in cellular models. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-15-7-5-14(6-8-15)12-20-18(23)19(24)21-13-16-22(9-3-10-28-16)30(25,26)17-4-2-11-29-17/h2,4-8,11,16H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSTAJSMAGNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, identified by its CAS number 874804-77-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H21N3O6S2C_{18}H_{21}N_{3}O_{6}S_{2} with a molecular weight of 439.5 g/mol. Its structure includes a methoxybenzyl group, an oxalamide linkage, and a thiophenesulfonyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₆S₂
Molecular Weight439.5 g/mol
CAS Number874804-77-0

The biological activity of this compound is believed to involve interactions with tubulin, which is crucial for microtubule formation during cell division. This interaction can lead to the inhibition of tubulin polymerization, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated significant antiproliferative activity:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer)
    • A2780/RCIS (cisplatin-resistant ovarian carcinoma)
    • MCF-7/MX (mitoxantrone-resistant breast cancer)
  • Results :
    • The compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cell growth .
    • Flow cytometric analysis confirmed that treatment with the compound led to significant G2/M phase arrest in A2780 cells .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and tubulin. The results suggest that this compound binds effectively to the colchicine-binding site on tubulin, which is critical for its antitumor activity .

Case Studies and Comparative Analysis

In comparative studies with other known tubulin inhibitors, this compound showed superior efficacy in overcoming multidrug resistance (MDR) in cancer cells. For instance:

CompoundIC50 (μM)Cell Line Tested
N1-(4-methoxybenzyl)...4.47A2780
SMART-H10PC-3 (prostate cancer)
Combretastatin A-45A375 (melanoma)

This table illustrates that while other compounds also exhibit potent activity, N1-(4-methoxybenzyl)-N2... demonstrates comparable or enhanced effects against resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reported Activity/Application
N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide 4-Methoxybenzyl 3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl Methoxy, sulfonyl, oxazinan Not explicitly stated (inference: potential enzyme inhibition or receptor modulation)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy, pyridinyl Umami flavor agonist (Savorymyx® UM33)
N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide 4-Chlorophenyl 4-Methoxybenzyl Chlorophenyl, methoxy Intermediate in enzyme inhibitor synthesis
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy, pyridinyl CYP3A4 inhibition (51% at 10 µM)
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl Fluorophenyl, guanidinomethyl HIV entry inhibitor (CD4-mimetic)

Key Observations:

  • Aromatic Substituents: The 4-methoxybenzyl group in the target compound is shared with N1-(4-chlorophenyl)-N2-(4-methoxybenzyl)oxalamide , but the latter lacks the sulfonyl-oxazinan moiety. Methoxy groups are associated with enhanced metabolic stability in oxalamides .
  • Sulfonyl and Heterocyclic Moieties: The 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan group is unique to the target compound. Sulfonyl groups are known to enhance binding affinity to enzymes or receptors by participating in hydrogen bonding or π-stacking interactions .
  • Biological Activity: While S336 and S5456 exhibit flavor-enhancing and CYP-inhibitory activities, respectively, the target compound’s sulfonyl-oxazinan group may target distinct pathways, such as soluble epoxide hydrolase (sEH) inhibition, as seen in other sulfonamide-containing oxalamides .

Pharmacokinetic and Toxicological Profiles

  • Metabolism: Oxalamides like S336 and S5456 undergo rapid hepatic metabolism without amide hydrolysis, as shown in rat hepatocyte studies .
  • Toxicity: The NOEL (No Observed Effect Level) for S336 is 100 mg/kg/day in rats, providing a high margin of safety . Structural analogs with bulky substituents (e.g., sulfonyl-oxazinan) may exhibit reduced toxicity due to lower membrane permeability.

Q & A

Q. What are the standard protocols for synthesizing N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the oxazinan ring via sulfonylation of thiophene-2-sulfonyl chloride with an oxazinan precursor.
  • Step 2 : Coupling of the sulfonylated oxazinan with oxalamide intermediates using reagents like triethylamine in anhydrous solvents (e.g., 1,4-dioxane) at controlled temperatures (~10°C) .
  • Step 3 : Purification via column chromatography (e.g., silica gel) and recrystallization (e.g., ethanol or chloroform) to achieve >95% purity . Key challenges include optimizing reaction time (6–24 hours) and minimizing side products from competing nucleophilic substitutions .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra identify proton environments (e.g., methoxybenzyl protons at δ 3.8 ppm) and carbon frameworks (e.g., sulfonyl carbons at δ 170–175 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1730 cm1^{-1} (C=O stretch), 1340 cm1^{-1} (S=O stretch), and 2982 cm1^{-1} (C-H stretch) confirm functional groups .
  • Mass Spectrometry (UPLC-MS) : Molecular ion peaks (e.g., [M+H]+^+) align with theoretical molecular weights (±0.5 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in activity (e.g., IC50_{50} values) among analogs like N1-(4-chlorobenzyl) and N1-(4-fluorobenzyl) derivatives arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance target binding affinity compared to electron-donating groups (e.g., -OCH3_3) .
  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4 ± 0.2) and use positive controls (e.g., reference inhibitors) to minimize variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues) to rationalize activity differences .

Q. How can synthetic yields be improved for large-scale research applications?

Low yields (e.g., 12% in similar oxalamides) are addressed by:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
  • Catalysis : Anhydrous ZnCl2_2 or triethylamine accelerates sulfonylation and coupling steps .
  • Temperature Control : Maintain reactions at 10–15°C to suppress side reactions (e.g., hydrolysis of sulfonyl groups) .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • CRISPR-Cas9 Knockout Models : Validates target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Comparative Analysis of Structural Analogs

Compound ModificationKey Property ChangesBiological ImpactReference
Thiophen-2-yl → 4-ChlorophenylIncreased logP (lipophilicity by +0.8)Enhanced membrane permeability
4-Methoxybenzyl → Pyridin-2-ylmethylReduced hydrogen-bonding capacityLower enzyme inhibition (IC50_{50} ↑20%)
Oxazinan → Thiazolidinone ringAltered conformational flexibilityImproved metabolic stability (t1/2_{1/2} ×1.5)

Data Contradiction and Resolution

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Issue : Discrepancies arise from pH-dependent ionization (e.g., sulfonyl group pKa ~1.5).
  • Resolution : Use standardized buffers (e.g., PBS pH 7.4) for solubility assays and corroborate with computational logS predictions (e.g., ACD/Labs) .

Methodological Recommendations

  • Synthetic Scale-Up : Pilot reactions at 0.1–1 mmol scales with rigorous hazard analysis (e.g., thermal stability of intermediates) .
  • Biological Screening : Prioritize high-throughput screening (HTS) followed by dose-response validation (8-point curves) to minimize false positives .

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